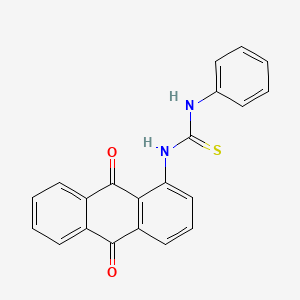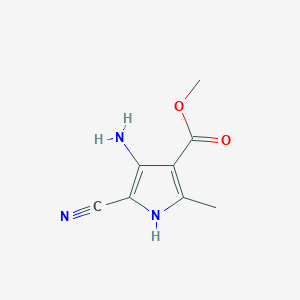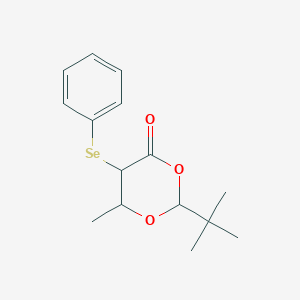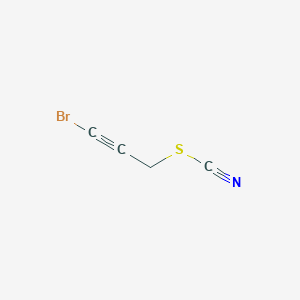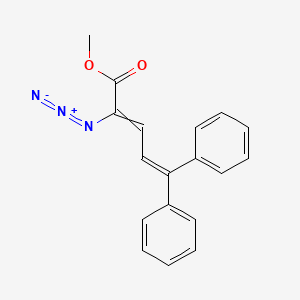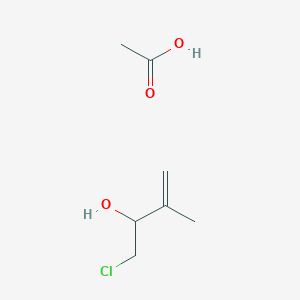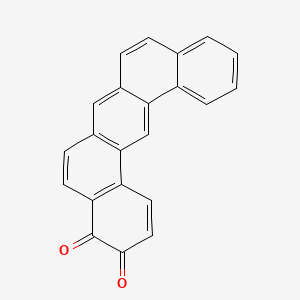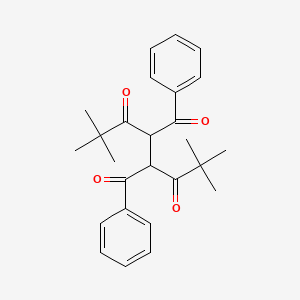
4,5-Dibenzoyl-2,2,7,7-tetramethyloctane-3,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dibenzoyl-2,2,7,7-tetramethyloctane-3,6-dione is an organic compound with a complex structure characterized by two benzoyl groups and a tetramethyloctane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dibenzoyl-2,2,7,7-tetramethyloctane-3,6-dione typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of 2,2,7,7-tetramethyloctane with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4,5-Dibenzoyl-2,2,7,7-tetramethyloctane-3,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The benzoyl groups can participate in electrophilic aromatic substitution reactions, where substituents like nitro groups can be introduced using reagents like nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid in sulfuric acid for nitration.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro derivatives.
Wissenschaftliche Forschungsanwendungen
4,5-Dibenzoyl-2,2,7,7-tetramethyloctane-3,6-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a chemical intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of 4,5-Dibenzoyl-2,2,7,7-tetramethyloctane-3,6-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to downstream biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,5-Diphenyl-2,2,7,7-tetramethyloctane
- 2,2,7,7-Tetramethyloctane
Uniqueness
4,5-Dibenzoyl-2,2,7,7-tetramethyloctane-3,6-dione is unique due to the presence of two benzoyl groups, which impart distinct chemical properties and reactivity compared to similar compounds. This structural feature makes it particularly valuable in specific synthetic and research applications.
Eigenschaften
CAS-Nummer |
116680-93-4 |
|---|---|
Molekularformel |
C26H30O4 |
Molekulargewicht |
406.5 g/mol |
IUPAC-Name |
4,5-dibenzoyl-2,2,7,7-tetramethyloctane-3,6-dione |
InChI |
InChI=1S/C26H30O4/c1-25(2,3)23(29)19(21(27)17-13-9-7-10-14-17)20(24(30)26(4,5)6)22(28)18-15-11-8-12-16-18/h7-16,19-20H,1-6H3 |
InChI-Schlüssel |
JKDULIFLHUOCIN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)C(C(C(=O)C1=CC=CC=C1)C(=O)C(C)(C)C)C(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


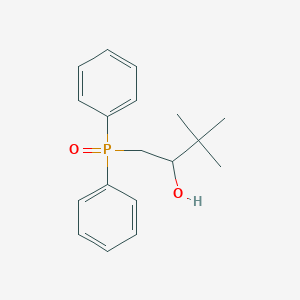
![{[(4-Chlorophenyl)sulfanyl]methyl}(trimethyl)silane](/img/structure/B14291688.png)

